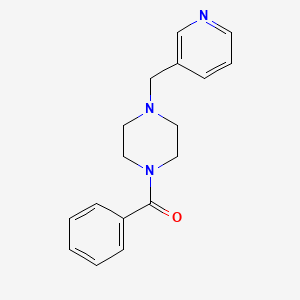
1-benzoyl-4-(3-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-(3-pyridinylmethyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
Mecanismo De Acción
1-benzoyl-4-(3-pyridinylmethyl)piperazine acts as a central nervous system stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft. This compound also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupillary dilation, hyperreflexia, and tremors. This compound has been reported to induce euphoria, increased energy, and heightened sociability. However, it can also cause anxiety, agitation, and psychotic symptoms such as hallucinations and delusions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-4-(3-pyridinylmethyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and predictable pharmacological effects. However, its use is limited by its potential for abuse and toxicity. This compound has been classified as a Schedule I controlled substance in many countries, which restricts its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 1-benzoyl-4-(3-pyridinylmethyl)piperazine. One area of interest is the development of this compound analogs with improved pharmacological properties and reduced toxicity. Another area of research is the investigation of the potential therapeutic uses of this compound, particularly in the treatment of substance abuse disorders and psychiatric conditions. Additionally, more studies are needed to elucidate the long-term effects of this compound use on the brain and body.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It has potential as a therapeutic agent for various conditions, but its use is limited by its potential for abuse and toxicity. The synthesis method of this compound involves the reaction of 1-benzoylpiperazine with 3-pyridinemethanol in the presence of a catalyst. This compound acts as a central nervous system stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. Future research on this compound should focus on the development of analogs with improved pharmacological properties and the investigation of its potential therapeutic uses.
Métodos De Síntesis
The synthesis of 1-benzoyl-4-(3-pyridinylmethyl)piperazine involves the reaction of 1-benzoylpiperazine with 3-pyridinemethanol in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to this compound through a series of steps. The purity of the synthesized this compound can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-benzoyl-4-(3-pyridinylmethyl)piperazine has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been investigated for its potential as an antidepressant, anxiolytic, and analgesic agent. This compound has also been studied as a potential treatment for Parkinson's disease, schizophrenia, and substance abuse disorders.
Propiedades
IUPAC Name |
phenyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(16-6-2-1-3-7-16)20-11-9-19(10-12-20)14-15-5-4-8-18-13-15/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBVDAIVDUDBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5695297.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5695298.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5695299.png)

![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5695333.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5695341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5695342.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)

![1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5695368.png)

![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5695382.png)